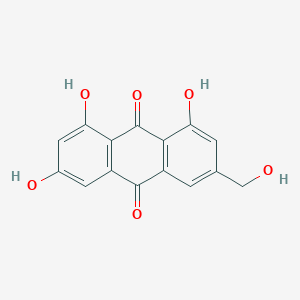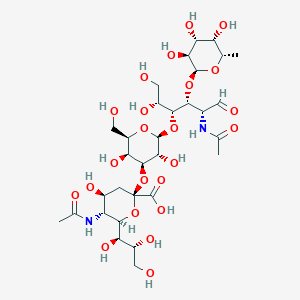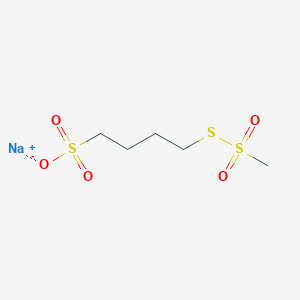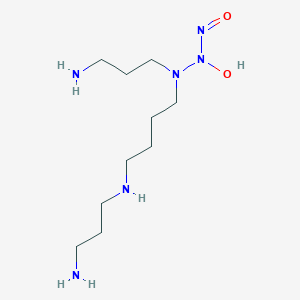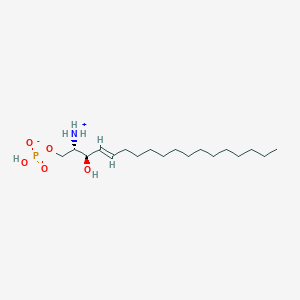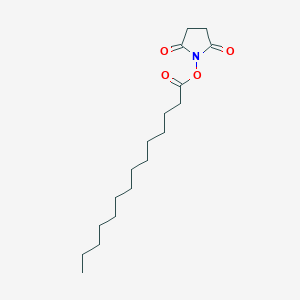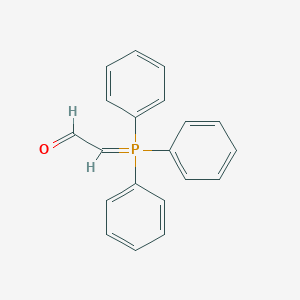
(Triphenylphosphoranylidene)acetaldehyde
Vue d'ensemble
Description
Synthesis Analysis The synthesis of (Triphenylphosphoranylidene)acetaldehyde typically involves the reaction of triphenylphosphine with aldehydes or ketones in the presence of a dehydrating agent. This process forms a ylide, which is stabilized by the triphenylphosphine group, allowing for further synthetic manipulations. Studies have detailed various conditions under which this synthesis can be optimized to increase yields and selectivity (Schlude, 1975; Thiemann et al., 2004).
Molecular Structure Analysis The molecular structure of (Triphenylphosphoranylidene)acetaldehyde has been studied using various spectroscopic methods, including FT-IR and FT-Raman spectroscopy, combined with quantum chemical calculations. These studies have provided insights into the vibrational frequencies, geometric parameters, and the conformational stability of the molecule (Dereli et al., 2012).
Chemical Reactions and Properties This compound exhibits a wide range of reactivity, notably participating in Wittig reactions to form olefins, and in cycloaddition reactions to generate heterocyclic compounds. Its reactivity with various carbonyl compounds, under both acidic and neutral conditions, has been thoroughly investigated to produce aldehydes, ketones, and a variety of cyclic and acyclic products (Ramazani et al., 2011; Ren et al., 2017).
Physical Properties Analysis The physical properties of (Triphenylphosphoranylidene)acetaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthetic protocols. These properties are influenced by the molecular structure and the electronic distribution within the molecule. Detailed studies on these aspects help in the development of protocols for its isolation and purification.
Chemical Properties Analysis The chemical properties of (Triphenylphosphoranylidene)acetaldehyde, including its stability, reactivity, and interaction with various reagents, are central to its utility in organic synthesis. The presence of the triphenylphosphoranylidene group adjacent to the aldehyde functionality makes it a unique reagent for the formation of carbon-carbon bonds and the synthesis of complex organic molecules. Research has focused on exploring its reactivity patterns and developing new synthetic methodologies based on its unique chemical behavior (Kayser & Hooper, 1990).
Applications De Recherche Scientifique
Reduction of Corrosion and Improvement of Selectivity in Carbonylation Reactions : Triphenylphosphine, which shares structural similarities with (Triphenylphosphoranylidene)acetaldehyde, has been found to reduce corrosion in CoI2-catalyzed reductive carbonylation of methanol. Solvents can significantly improve acetaldehyde selectivity in these reactions (Wegman & Busby, 1985).
Synthesis of Acetals and Enol Ethers : Hydroxymethyl triphenylphosphonium chloride can be used to synthesize acetals, yielding enol ethers which can be hydrolyzed to aldehydes under milder conditions compared to methoxymethyl ethers (Schlude, 1975).
Use in Wittig Reactions : A stable compound related to (Triphenylphosphoranylidene)acetaldehyde, namely 1,2,5-Triphenyl-1-carbethoxymethylenephosphole, has been shown to undergo Wittig reactions with various aldehydes (Hocking, 1966).
Synthesis of Multisubstituted Oxazoles : A study presented a one-pot four-component synthesis of multisubstituted oxazoles using isocyano(triphenylphosphoranylidene)acetates, demonstrating the versatility of such compounds (Ren et al., 2017).
Structural and Reactivity Studies : Research on methyl (triphenylphosphoranylide) acetate revealed its isomeric mixture and enhanced reactivity in the presence of acidic protons, indicating potential synthetic applications (Kayser & Hooper, 1990).
Molecular Structure Analysis : A detailed study on the molecular structure and vibrational spectra of (Triphenylphosphoranylidene)acetaldehyde used DFT and experimental approaches, contributing to our understanding of its chemical properties (Dereli, Erdoğdu, & Gulluoglu, 2012).
Propriétés
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCAYWAIRTVXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175622 | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Triphenylphosphoranylidene)acetaldehyde | |
CAS RN |
2136-75-6 | |
| Record name | 2-(Triphenylphosphoranylidene)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (triphenylphosphoranylidene)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7LZM6552K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



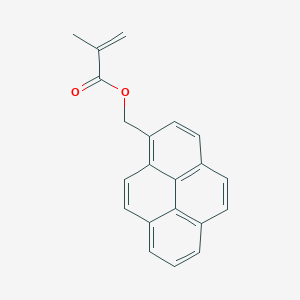


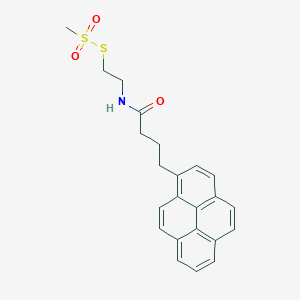


![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)
